molecular formula C10H12O3 B1300968 4-Hydroxy-3-propoxybenzaldehyde CAS No. 110943-74-3

4-Hydroxy-3-propoxybenzaldehyde

Cat. No. B1300968
Key on ui cas rn: 110943-74-3
M. Wt: 180.2 g/mol
InChI Key: CBKYEFKMNADVGO-UHFFFAOYSA-N
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Patent
US07351725B2

Procedure details

3,4-Dihydroxybenzaldehyde (0.5 g, 3.62 mmol) was dissolved in DMF (10 mL) and sodium hydride (0.087 g, 3.62 mmol) was added. The reaction mixture was stirred at rt for 10 min. Iodopropane (0.35 mL, 0.62 mmol) was added and the reaction was stirred at 80° C. for 2.5 h. The reaction was diluted with ethyl acetate and washed with 2N HCl and water. Silica gel chromatography eluting with 35% ethyl acetate/hexane yielded 0.16 g of desired product: ESI-MS 181 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.087 g
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[H-].[Na+].I[CH2:14][CH2:15][CH3:16]>CN(C=O)C.C(OCC)(=O)C>[OH:10][C:9]1[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=1[O:1][CH2:14][CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.087 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
ICCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at 80° C. for 2.5 h
Duration
2.5 h
WASH
Type
WASH
Details
washed with 2N HCl and water
WASH
Type
WASH
Details
Silica gel chromatography eluting with 35% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: CALCULATEDPERCENTYIELD 143.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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